MCH-R1 Antagonist Potency: Pyrrolidine-3-amine Scaffold Outperforms Piperidine-4-amine by 3.9-Fold
The 3-aminopyrrolidine pharmacophore, for which 3-(naphthalen-2-ylmethyl)pyrrolidine serves as a key synthetic precursor, yields an MCH-R1 antagonist with a Ki of 7 nM. In contrast, the closest piperidine-based analog (4-aminopiperidine) bearing the identical naphthalen-2-ylmethyl N-substituent exhibits a Ki of 27 nM. This represents a 3.9-fold improvement in binding affinity attributable to ring contraction and the 3-position substitution pattern [1].
| Evidence Dimension | MCH-R1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7 nM (for (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)pyrrolidin-3-yl)benzamide, derived from 3-substituted pyrrolidine intermediate) |
| Comparator Or Baseline | Ki = 27 nM (for 3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)piperidin-4-yl)benzamide) |
| Quantified Difference | 3.9-fold lower Ki (higher affinity) for pyrrolidine-3-yl vs piperidin-4-yl |
| Conditions | MCH receptor binding assay, radioligand displacement; compound 10i vs 5c in Kim et al. 2006 |
Why This Matters
Procurement of 3-(naphthalen-2-ylmethyl)pyrrolidine enables access to a scaffold that yields 3.9-fold more potent MCH-R1 antagonists than the equivalent piperidine-based intermediate, directly impacting lead optimization efficiency.
- [1] Kim N, et al. Bioorg Med Chem Lett. 2006;16(20):5445-50. PMID: 16879961. View Source
